Benzonitrile, 2-methoxy-5-(methoxymethyl)-
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Overview
Description
Benzonitrile, 2-methoxy-5-(methoxymethyl)- is an organic compound with the molecular formula C9H9NO2 It is a derivative of benzonitrile, characterized by the presence of methoxy and methoxymethyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 2-methoxy-5-(methoxymethyl)- typically involves the reaction of 2-methoxy-5-methylbenzonitrile with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl chloride.
Industrial Production Methods: Industrial production of Benzonitrile, 2-methoxy-5-(methoxymethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Benzonitrile, 2-methoxy-5-(methoxymethyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products:
Oxidation: Formation of 2-methoxy-5-methoxymethyl-benzaldehyde or 2-methoxy-5-methoxymethyl-benzoic acid.
Reduction: Formation of 2-methoxy-5-methoxymethyl-benzylamine.
Substitution: Formation of various substituted benzonitriles depending on the reagents used.
Scientific Research Applications
Benzonitrile, 2-methoxy-5-(methoxymethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzonitrile, 2-methoxy-5-(methoxymethyl)- involves its interaction with specific molecular targets. The methoxy and methoxymethyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The nitrile group can also interact with nucleophiles, leading to various biochemical effects.
Comparison with Similar Compounds
- 2-Methoxy-5-methylbenzonitrile
- 2-Methoxy-5-methylbenzaldehyde
- 2-Methoxy-5-methylbenzoic acid
Comparison: Benzonitrile, 2-methoxy-5-(methoxymethyl)- is unique due to the presence of both methoxy and methoxymethyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts.
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-methoxy-5-(methoxymethyl)benzonitrile |
InChI |
InChI=1S/C10H11NO2/c1-12-7-8-3-4-10(13-2)9(5-8)6-11/h3-5H,7H2,1-2H3 |
InChI Key |
XHCQUEOPEWQMBE-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=C(C=C1)OC)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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